

# confirming non-immunogenicity of avatrombopag maleate in preclinical models

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Compound of Interest

Compound Name: Avatrombopag Maleate

Cat. No.: B1665335

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# Preclinical Immunogenicity of Avatrombopag Maleate: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical immunogenicity profile of **avatrombopag maleate**, a second-generation small molecule thrombopoietin receptor agonist (TPO-RA), with other TPO-RAs, romiplostim and eltrombopag. The assessment of immunogenicity is a critical step in the preclinical safety evaluation of biotherapeutics, as antidrug antibodies (ADAs) can impact drug exposure, efficacy, and safety.

While extensive preclinical immunogenicity data for **avatrombopag maleate** is not publicly available, its classification as a small molecule and available clinical findings suggest a low immunogenic potential. This guide summarizes the available information and provides context through comparison with other TPO-RAs, alongside detailed experimental protocols for key immunogenicity assays.

## **Comparative Overview of TPO Receptor Agonists**

Avatrombopag, like eltrombopag, is a small molecule, non-peptide TPO-RA, which is a key differentiator from the peptibody romiplostim. This structural difference is a primary factor in the lower theoretical risk of immunogenicity for small molecules compared to larger protein-based therapeutics.



Feature	Avatrombopag	Eltrombopag	Romiplostim
Molecular Type	Small molecule	Small molecule, non- peptide	Peptibody (Fc-peptide fusion protein)
Mechanism of Action	Binds to the transmembrane domain of the TPO receptor (c-Mpl)	Binds to the transmembrane domain of the TPO receptor (c-Mpl)	Binds to the extracellular domain of the TPO receptor (c-Mpl)
Reported Preclinical Immunogenicity	Stated to avoid immunogenic risks of recombinant parenteral agents; no specific preclinical ADA data publicly available.[1][2]	As a non-peptide small molecule, it is considered less likely to be immunogenic.[3] Preclinical studies in chimpanzees did not report immunogenicity concerns.[3][4]	Preclinical studies in rhesus monkeys showed no neutralizing anti-TPO antibodies were detected.
Reported Clinical Immunogenicity	Clinical studies have not raised significant immunogenicity concerns.	No evidence of clinically significant ADA formation in clinical trials.	Binding, non- neutralizing ADAs have been detected in a small percentage of patients. Neutralizing ADAs are rare.

# **Quantitative Immunogenicity Data (Primarily Clinical)**

Due to the limited availability of public preclinical quantitative data, the following table summarizes key immunogenicity findings from clinical studies, which inform the overall immunogenicity risk profile of these agents.



Parameter	Avatrombopag	Eltrombopag	Romiplostim
Anti-Drug Antibody (ADA) Incidence (Binding)	Not reported in detail, but no immunogenicity concerns raised in clinical development.	Not reported to be a significant clinical issue.	~6-11% of patients in clinical trials developed binding antibodies.
Neutralizing Antibody (NAb) Incidence	No reports of neutralizing antibodies.	No reports of neutralizing antibodies.	Very low incidence (e.g., 0.4% in one study) of anti- romiplostim neutralizing antibodies. No neutralizing anti-TPO antibodies detected.
Clinical Sequelae of Immunogenicity	None reported.	None reported.	No consistent impact on platelet counts or safety profile observed in patients with binding antibodies.

## **Experimental Protocols**

Standard methodologies for assessing immunogenicity in preclinical studies involve a tiered approach, starting with screening for binding antibodies, followed by confirmatory assays and characterization of neutralizing potential.

## Protocol 1: Preclinical Anti-Drug Antibody (ADA) Screening by Bridging ELISA

Objective: To detect the presence of antibodies that can bind to the drug molecule in serum samples from preclinical species.

### Materials:

Microtiter plates (high-binding)



- Avatrombopag maleate (or other TPO-RA)
- Biotinylation reagent
- Streptavidin-horseradish peroxidase (HRP) conjugate
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Dilution buffer (e.g., PBS with 1% BSA)
- TMB substrate
- Stop solution (e.g., 2N H2SO4)
- Positive control (e.g., polyclonal anti-drug antibody raised in the relevant species)
- Negative control (serum from naive animals)
- Plate reader

#### Procedure:

- Coating: Coat microtiter plates with streptavidin and incubate overnight at 4°C.
- Washing: Wash plates three times with wash buffer.
- Capture: Add biotinylated avatrombopag to the wells and incubate for 1 hour at room temperature.
- Washing: Wash plates three times with wash buffer.
- Sample Incubation: Add diluted serum samples (typically 1:100 in dilution buffer), positive controls, and negative controls to the wells. Incubate for 2 hours at room temperature.
- Washing: Wash plates three times with wash buffer.
- Detection: Add HRP-conjugated avatrombopag to the wells and incubate for 1 hour at room temperature.



- · Washing: Wash plates five times with wash buffer.
- Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stopping Reaction: Add stop solution to each well.
- Reading: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: A cut-point is established using the mean signal of the negative controls plus
  a predetermined number of standard deviations. Samples with a signal above the cut-point
  are considered presumptively positive.

## Protocol 2: Cell-Based Neutralizing Antibody (NAb) Bioassay

Objective: To determine if the detected ADAs can inhibit the biological activity of the TPO-RA.

### Materials:

- A TPO-responsive cell line (e.g., Ba/F3 cells transfected with the human c-Mpl receptor)
- Cell culture medium and supplements
- Avatrombopag maleate (or other TPO-RA)
- Serum samples from preclinical species (heat-inactivated)
- Positive control (e.g., neutralizing monoclonal antibody to the drug)
- Negative control (serum from naive animals)
- Cell viability/proliferation reagent (e.g., CellTiter-Glo®)
- Luminometer or spectrophotometer

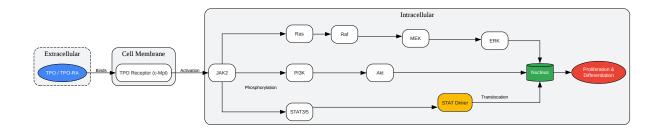
#### Procedure:



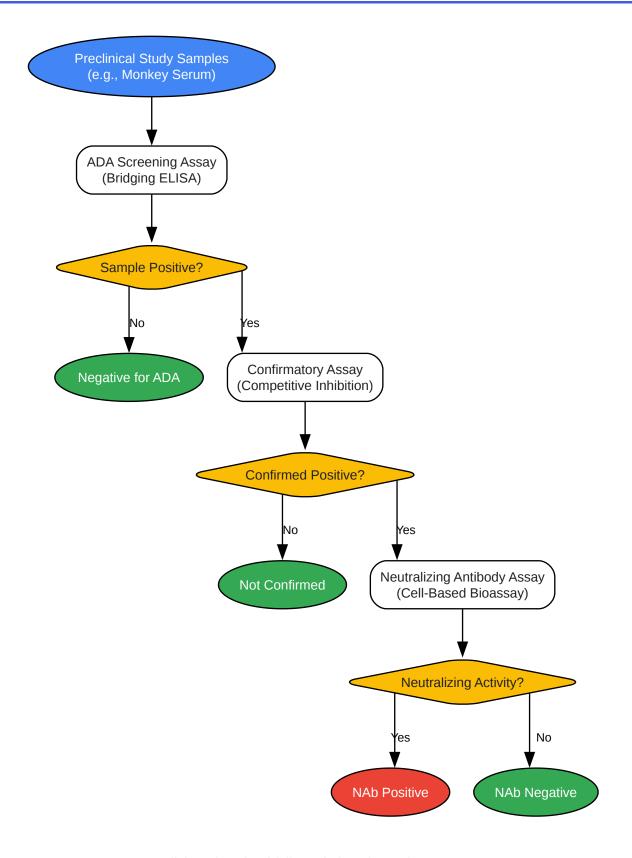
- Cell Seeding: Seed the TPO-responsive cells into a 96-well plate at a predetermined density.
- Sample Pre-incubation: In a separate plate, pre-incubate a fixed, sub-maximal concentration of avatrombopag with diluted serum samples, positive controls, and negative controls for 1-2 hours at 37°C. This allows any NAbs in the serum to bind to the drug.
- Treatment: Transfer the drug-serum mixtures to the plate containing the cells.
- Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
- Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Reading: Measure luminescence or absorbance using the appropriate plate reader.
- Data Analysis: A reduction in cell proliferation (and thus signal) in the presence of a serum sample, compared to the signal from the drug in the presence of negative control serum, indicates the presence of neutralizing antibodies. A neutralization cut-point is established based on the variability of the negative control samples.

## Visualizations TPO Receptor Signaling Pathway









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